molecular formula C19H17NO B1589101 (4-(Diphenylamino)phenyl)methanol CAS No. 25069-40-3

(4-(Diphenylamino)phenyl)methanol

Cat. No. B1589101
CAS RN: 25069-40-3
M. Wt: 275.3 g/mol
InChI Key: FJNLLLILLNFUCS-UHFFFAOYSA-N
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Description

“(4-(Diphenylamino)phenyl)methanol” is a chemical compound with the CAS Number: 25069-40-3 . It has a molecular weight of 275.35 . The IUPAC name for this compound is [4-(diphenylamino)phenyl]methanol .


Molecular Structure Analysis

The InChI code for “(4-(Diphenylamino)phenyl)methanol” is 1S/C19H17NO/c21-15-16-11-13-19 (14-12-16)20 (17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-(Diphenylamino)phenyl)methanol” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Synthesis and Polymerization

  • Improved Synthesis for Organic Synthesis Support : An enhanced method for synthesizing (4-ethenylphenyl)diphenyl methanol was reported, demonstrating its use in preparing trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker. This product is a viable support for solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).

Photophysics and Photochemistry

  • Excited State Isomerization Kinetics : Research on trans-4-(methanol)stilbene, a member of the diphenylpolyene family, revealed substantial influence of the polar functional group on rotational dynamics in polar liquids and supercritical CO2. The study focused on the trans-cis excited state photoisomerization kinetics of this compound (Wiemers & Kauffman, 2001).

Molecular Structure Studies

  • Structural Study of Diphenyl Ether-Methanol : A comprehensive study was conducted on diphenyl ether-methanol, focusing on its structural preference in different states. It explored the impact of methanol on the compound’s structural arrangement upon ionization and in electronically excited states (Bernhard et al., 2017).

Chemical Reactions and Mechanisms

  • Photoreaction with Methanol : A study on the photoaddition of methanol to phenyl-substituted butadienes, including diphenyl-butadienes, provided insights into the mechanistic implications of such reactions, comparing the outcomes to those with alkyl-dienes (Baldry, 1975).

Nonlinear Optical Properties

  • Optical Switching by Protonation : Research into 4-diphenylamino-phenyl substituted pyrazine revealed its ability to exhibit reversible acidochromism in response to protonation and deprotonation. The study highlighted nonlinear optical properties, showing different absorption behaviors in its neutral and protonated forms (Xu et al., 2015).

Environmental and Biochemical Studies

  • Degradation of Environmental Pollutants : A study on the effects of methanol on the biodegradation of 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47) by a bacterial consortium revealed that methanol can significantly enhance the degradation efficiency of BDE-47, a persistent environmental pollutant (Guo et al., 2021).

Safety And Hazards

The compound has a GHS07 signal word “Warning” indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, which suggest that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(N-phenylanilino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-15-16-11-13-19(14-12-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNLLLILLNFUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462398
Record name (4-(Diphenylamino)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Diphenylamino)phenyl)methanol

CAS RN

25069-40-3
Record name 4-(Diphenylamino)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25069-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(Diphenylamino)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2B (3.637 g, 13.3 mmol) in methanol was added dropwise at 0° C. a solution of NaBH4 added to 3.9 g NaOH dissolved in 7.8 mL H2O. The solution was allowed to stir at room temperature overnight. Water was added and the product was extracted with ether (2×) and washed with brine (2×). The combined ether extracts were dried over MgSO4. The solvent was removed and the product was purified using flash chromatography with a hexanes and then ethyl acetate. The ethyl acetate fraction was collected and the solvent removed to reveal 2.667 g (74%) of a honey yellow crystal solid. 1H NMR (CDCl3): δ4.63 (d, 2H), δ6.97-7.06 (m, 6H), δ7.09 (m, 2H), δ7.20-7.28 (m, 6H); m/z 298.1 (M++Na), 276.1 (M++H), 258.1 (M+-H2O).
Name
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3.637 g
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reactant
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3.9 g
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7.8 mL
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

The compound (1) obtained in Example 1-1, that is, 4-(diphenylamino)benzaldehyde, (4.2 g) was dissolved in 50 mL of ethanol and a solution prepared by dissolving 0.29 g of NaBH4 in 0.1 M aqueous solution of NaOH (15 mL) was slowly added thereto. The reactant solution was reacted at room temperature for 4 hours. An organic layer was separated from the reactant solution using methylene chloride and recrystallized in a methylene chloride/hexane solvent, yielding 92% of a white solid. Data of NMR spectra confirmed that the product had the same structure as the compound (2) in the reaction scheme 2.
[Compound]
Name
compound ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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4.2 g
Type
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50 mL
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Reaction Step Two
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0.29 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
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Reaction Step Three
Name
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15 mL
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
TV Nguyen, HN Giang, K Kinashi… - Macromolecular …, 2016 - Wiley Online Library
A perylene bisimide derivative of N,N′‐diisopropylphenyl‐1,6,7,12‐tetrachloroperylene‐3,4,9,10‐tetracarboxyl bisimide (PBI) is synthesized and used as a sensitizer for a …
Number of citations: 5 onlinelibrary.wiley.com
T Van Nguyen, K Kinashi, W Sakai… - Optical Materials …, 2016 - opg.optica.org
Enhanced photorefractive (PR) performances are reported for a PR composite of perylene bisimide (PBI)–sensitized poly(4-(diphenylamino)benzyl acrylate) (PDAA), 2-(4-(azepan-1-yl)…
Number of citations: 5 opg.optica.org
N Van Tam - (No Title), 2016 - repository.lib.kit.ac.jp
Photorefractive (PR) polymers and composites have attracted much attentions because of their promising applications include there-dimensional displays, holography and image …
Number of citations: 5 repository.lib.kit.ac.jp
HN Giang, K Kinashi, W Sakai, N Tsutsumi - Journal of Photochemistry and …, 2014 - Elsevier
Photorefractive performances of the composites using two kinds of photoconductive triphenylamine-based polymer have been compared and investigated. One polymer is poly(4-(…
Number of citations: 21 www.sciencedirect.com
TV Nguyen, HN Giang, K Kinashi… - … and Devices II, 2015 - spiedigitallibrary.org
photorefractive (PR) application because of a fast hole mobility. In most of the previous studies, phenyl-C61-butyric acid methyl ester (PCBM) was used as a sensitizer. In this study, a …
Number of citations: 4 www.spiedigitallibrary.org
M Li, Y Wei, J Zheng, D Zhu, C Xu - Organic Electronics, 2014 - Elsevier
An electrochromic device (ECD) can change color absorption when subjected to an appropriate voltage. Such a device includes three components: a working electrode, a counter …
Number of citations: 78 www.sciencedirect.com
HN Giang, T Sassa, T Fujihara… - ACS Applied …, 2021 - ACS Publications
A video rate operation (30 Hz) with more than 80% diffraction efficiency and net gain of 89 cm –1 was reported in a photorefractive (PR) composite based on poly((4-diphenylamino)…
Number of citations: 2 pubs.acs.org
N Tsutsumi, Y Mizuno, BJ Jackin, K Kinashi, T Sassa… - Photonics, 2022 - mdpi.com
The photocurrent for poly(4-(dimethylamino)benzyl acrylate) (PDAA) photorefractive composites with (4-(diphenylamino)phenyl)methanol (TPAOH) photoconductive plasticizers was …
Number of citations: 4 www.mdpi.com
K Kinashi, M Matsumura, W Sakai… - ACS Applied Electronic …, 2019 - ACS Publications
The objective of the present study is to demonstrate and evaluate the photorefractive (PR) performance of an all-organic PR device with a self-assembled monolayer (SAM)-modified …
Number of citations: 2 pubs.acs.org
L Chen, X Jin, Y Cui, G Qian, M Wang - Thin solid films, 2008 - Elsevier
A nonlinear optical (NLO) chromophore (2-(3-cyano-4-(4-((2-hydroxyethyl)(methyl)amino) styryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile, abbr. FS) and a hole-transporting …
Number of citations: 5 www.sciencedirect.com

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